molecular formula C12H12N2O3 B2717842 1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1242831-26-0

1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2717842
CAS No.: 1242831-26-0
M. Wt: 232.239
InChI Key: YQPJYEJBUHLFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrimidine and phenol functional groups

Scientific Research Applications

1-(2-Hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrimidine ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-(2-Hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
  • 1-(2-Hydroxy-5-chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
  • 1-(2-Hydroxy-5-nitrophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Uniqueness: 1-(2-Hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-3-4-10(15)9(5-7)14-8(2)6-11(16)13-12(14)17/h3-6,15H,1-2H3,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPJYEJBUHLFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N2C(=CC(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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